1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves several steps. One common method includes the condensation of benzyl carbazate with an aldehyde, followed by oxidative cyclization and rearrangement . The reaction conditions typically involve the use of iodine as a catalyst and are carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of piperazine derivatives .
Scientific Research Applications
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperazine ring can also interact with various biological molecules, affecting their function and leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Piperazine derivatives: Compounds with the piperazine ring exhibit similar biological activities and are used in similar research applications.
The uniqueness of this compound lies in its combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18;/h1-5,15H,6-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGOGXQSODPRDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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